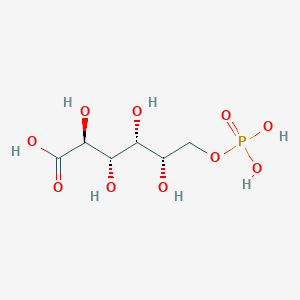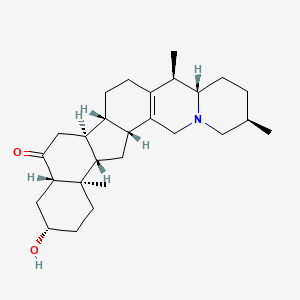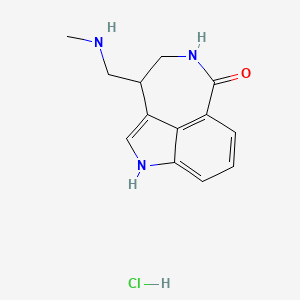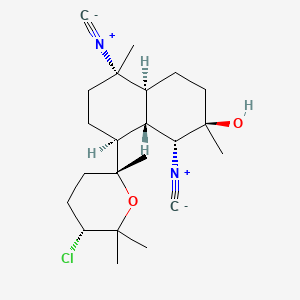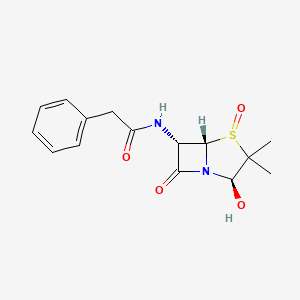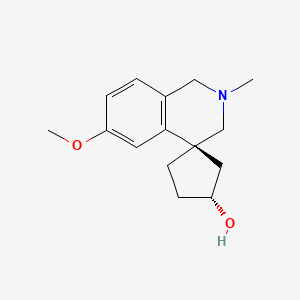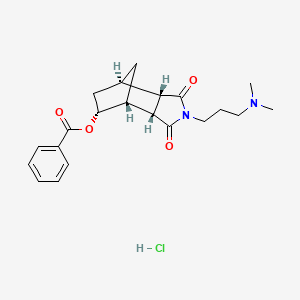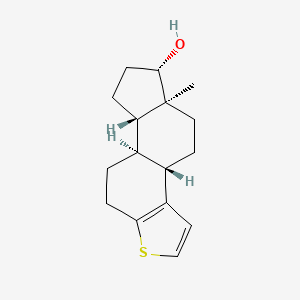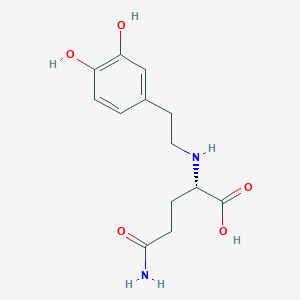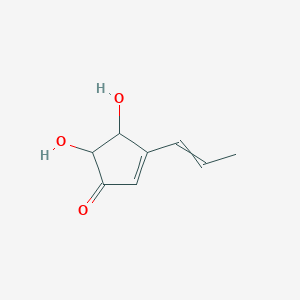
4,5-Dihydroxy-3-propenyl-cyclopent-2-enone
Übersicht
Beschreibung
4,5-Dihydroxy-3-propenyl-cyclopent-2-enone is a natural product found in Neosartorya and Aspergillus stellatus with data available.
Wissenschaftliche Forschungsanwendungen
Chiral Building Block for Prostanoid Synthesis
4,5-Dihydroxy-3-(formyl)cyclopent-2-enone acetonide, closely related to 4,5-Dihydroxy-3-propenyl-cyclopent-2-enone, has been synthesized and explored as a new chiral building block for prostanoid synthesis. The synthesis involves key steps such as isopropylidene protection, resolution of diastereoisomeric products, and regioselective ozonolysis, with the absolute configuration confirmed through chiroptical properties and X-ray analysis (Łukasik et al., 2015).
Ultrasonic Catalysis for Thioether Synthesis
A derivative of cyclopent-2-enone, 3-Hydroxy-5,5-dimethyl-2-[phenyl(phenylthio)methyl]cyclohex-2-enone, was synthesized using ultrasonic catalysis. This one-pot, three-component reaction involves aromatic aldehyde, thiophenol, and 5,5-dimethyl-1,3-cyclohexanedione, providing a novel method for thioether synthesis with environmental benefits and high yields (Song et al., 2015).
Study of Cycloaddition Reactions
In a computational study, the catalytic reactivity of allenoates and enones, structurally similar to 4,5-Dihydroxy-3-propenyl-cyclopent-2-enone, was analyzed to understand the cycloaddition process. The study highlights the kinetical preference for [3 + 2] cycloaddition with phosphine catalysts over [2 + 4] cycloaddition with amine catalysts, providing valuable insights into the synthesis pathways (Huang et al., 2014).
Synthesis of trans-4,5-Diamino-cyclopent-2-enones
Copper(II) Triflate was used as a catalyst for synthesizing trans-4,5-Diamino-cyclopent-2-enones in water at room temperature. This method presents a reusable catalyst and mild reaction conditions, suggesting its potential application in chemical biology (Gomes et al., 2018).
Selective Synthesis of Renewable 1,3-Cyclopentanediol
A sustainable synthesis route for 1,3-cyclopentanediol was developed, involving the rearrangement of furfuryl alcohol to 4-hydroxycyclopent-2-enone followed by hydrogenation. This process provides a cost-effective and scalable method for producing a monomer used in polyurethane synthesis (Li et al., 2016).
Eigenschaften
IUPAC Name |
4,5-dihydroxy-3-prop-1-enylcyclopent-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c1-2-3-5-4-6(9)8(11)7(5)10/h2-4,7-8,10-11H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHOOPNKRBMHHEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=CC(=O)C(C1O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dihydroxy-3-prop-1-enylcyclopent-2-en-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




